3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol
Description
3-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-ol is a heterocyclic compound featuring a tetrazole ring linked to a three-carbon chain terminated by a hydroxyl group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, contributes to its high acidity (pKa ~4–5) and hydrogen-bonding capacity, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H8N4O/c9-3-1-2-4-5-7-8-6-4/h9H,1-3H2,(H,5,6,7,8) |
InChI Key |
PKJJTGOAXSHZLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NNN=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol typically involves the reaction of a suitable precursor with sodium azide and other reagents under controlled conditions. One common method involves the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The reaction is carried out in an aqueous environment, often with the aid of microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The hydroxyl group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Tetrazole Derivatives with Alkyl Chains
4-(1H-Tetrazol-5-yl)butan-1-amine hydrochloride ():
- Structure : A four-carbon chain with a terminal amine group.
- Properties : The hydrochloride salt enhances water solubility compared to the free base. The amine group enables ionic interactions, unlike the hydroxyl group in the target compound.
- Application : Likely used in peptide modifications or as a cationic ligand.
- 6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole (): Structure: Tetrazole fused to a carbazole scaffold. The bromine atom adds steric bulk and reactivity for cross-coupling reactions.
Tetrazole-Thioether Hybrids
- 1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol (): Structure: Combines tetrazole with thioether and hydroxyl groups. Synthesis: Novel route developed for this "prophetic molecule," emphasizing the challenges in accessing tetrazole-thioether hybrids. Properties: Thioether improves metabolic stability compared to ethers; hydroxyl groups enhance solubility.
Peptide-Tetrazole Conjugates
Heterocyclic Replacements: Imidazole vs. Tetrazole
- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol ():
- Structure : Imidazole ring replaces tetrazole.
- Properties : Imidazole is less acidic (pKa ~14.5) and less polar than tetrazole. The trityl group increases hydrophobicity, reducing aqueous solubility.
- Applications : Likely used in catalysis or as a protective group in organic synthesis.
Crystal Engineering and Hydrogen Bonding
- Bis[(diaminomethylidene)azanium] 5-(1-oxido-tetrazol-5-yl)tetrazol-1-olate (): Structure: Deprotonated tetrazole forms hydrogen bonds with guanidinium ions. Crystal Packing: 3D network via N–H⋯O/N interactions, highlighting tetrazole’s role in supramolecular assembly. Synthesis Yield: 90%, indicating efficient ionic crystallization.
Comparative Data Table
Key Findings and Implications
Synthetic Accessibility: Tetrazole derivatives often require multi-step syntheses with moderate yields (e.g., 40–47% for peptide conjugates ). Prophetic molecules like the tetrazole-thioether hybrid () highlight the need for innovative methodologies.
Biological Activity : The tetrazole ring enhances enzyme inhibition (e.g., alanine racemase ) due to its electronic properties and hydrogen-bonding capacity.
Physicochemical Properties: Hydroxyl groups (propanol derivatives) improve solubility but reduce membrane permeability. Imidazole analogs () are less polar, favoring hydrophobic environments.
Crystallography : Tetrazoles facilitate ordered crystal packing via hydrogen bonds, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
